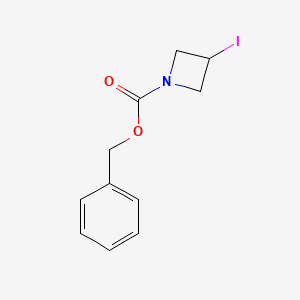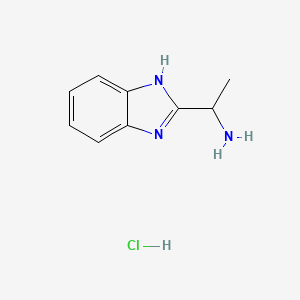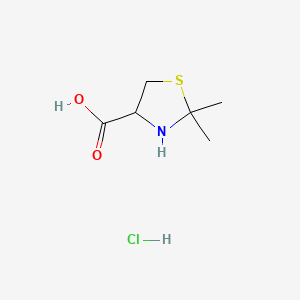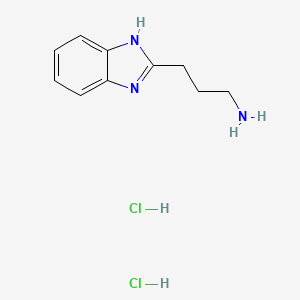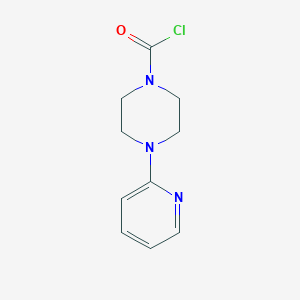
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” is a chemical compound with the molecular formula C10H12ClN3O . It is a compound that can be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” include a molecular weight of 191.23 g/mol, a topological polar surface area of 36.4 Ų, and a rotatable bond count of 1 .科学的研究の応用
Antimicrobial and Anticancer Applications
Antimicrobial Studies : New pyridine derivatives, including those related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride, have been synthesized and shown to possess considerable antibacterial activity. These compounds were prepared through the condensation of 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride using a mixture of pyridine, highlighting their potential in addressing bacterial infections (Patel & Agravat, 2009).
Anticancer Research : Derivatives of 4-(Pyridin-2-yl)piperazine have been explored for their effects on learning and memory facilitation in mice, suggesting potential therapeutic applications in cognitive disorders. Moreover, the synthesis and evaluation of various piperazinyl compounds have highlighted their potential in anticancer research. For instance, 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates have been synthesized and tested for their ability to facilitate learning and memory in mice, indicating a promising avenue for the development of new therapeutic agents (Li Ming-zhu, 2012).
Chemical Synthesis and Drug Development
Synthetic Processes : Research has established scalable and facile synthetic processes for compounds related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride. For example, a novel process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, has been optimized. This process involves acylation, deprotection, and salt formation, demonstrating the compound's relevance in developing treatments for central nervous system disorders (Wei et al., 2016).
Drug Discovery and Design : The search for potent anti-tubercular agents has led to the design and synthesis of benzamide derivatives incorporating the 4-(Pyridin-2-yl)piperazine motif. These compounds have shown significant anti-tubercular activity, underscoring the importance of such chemical structures in the development of new therapies for tuberculosis (Srinivasarao et al., 2020).
Material Science and Structural Chemistry
- Crystallography and Material Properties : The crystal structure of chloride-bridged copper(II) dimers featuring piperazine derivatives has been elucidated, revealing insights into the coordination chemistry and potential applications in material science. Such studies are crucial for understanding the structural properties of materials that incorporate piperazine and pyridine motifs (Inah et al., 2017).
特性
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZSLZZTOPNLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585901 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
CAS RN |
210173-95-8 |
Source


|
| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)



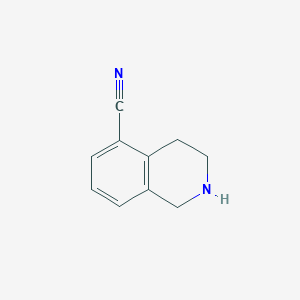


![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

